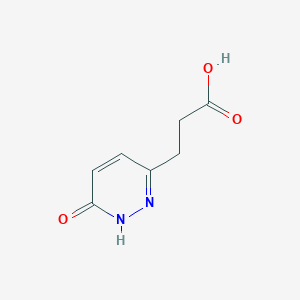

3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid” is a chemical compound with the molecular formula C7H8N2O3 . It is also known as Cinchonains VII and is a natural product extracted from the bark of the Cinchona tree.

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3/c10-6-3-1-5 (8-9-6)2-4-7 (11)12/h1-3,8H,4H2, (H,9,10) (H,11,12). The InChI key is DXPOZKOAZJRKQR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.15 g/mol . It has a density of 1.42g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not specified .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

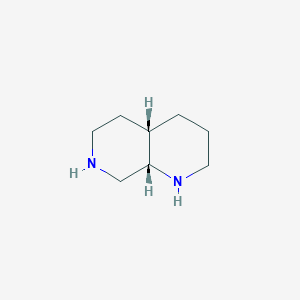

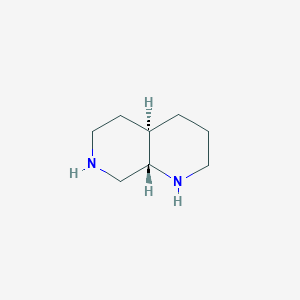

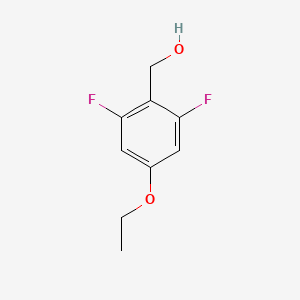

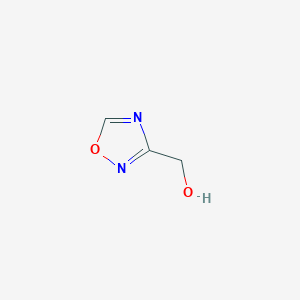

- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid derivatives have been synthesized for biological evaluations, focusing on compounds with pyridazine and 1,3,4-oxadiazole rings, which are significant in medicinal chemistry (Shainova et al., 2019).

Pharmaceutical Development

- In pharmaceutical research, derivatives of this compound have been identified as potent antagonists for specific receptors, suggesting potential in drug development for conditions like osteoporosis (Hutchinson et al., 2003).

Chemical Synthesis and Applications

- These compounds are efficient in chemical synthesis, particularly in esterification reactions of carboxylic acids, highlighting their utility in organic chemistry (Won et al., 2007).

Structural and Hydrogen Bonding Studies

- Structural studies, including hydrogen bonding analysis in similar compounds, provide insights into their chemical properties and potential applications (Dobbin et al., 1993).

Analytical Methods for Quality Control

- Analytical methods for quality control of active pharmaceutical ingredients derived from such compounds have been developed, showcasing their significance in pharmaceutical manufacturing (Zubkov et al., 2016).

Condensation Reactions and Compound Formation

- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid is involved in various condensation reactions leading to the formation of novel compounds with potential pharmaceutical applications (Al-Mousawi & El-Apasery, 2012).

Ring Cyclization and Synthesis Methods

- Thermolysis studies of related compounds have provided new synthetic routes to distinct chemical structures, expanding the scope of chemical synthesis (Maeba & Castle, 1979).

Exploration of Novel Ring Systems

- Research on 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid derivatives has led to the synthesis of new ring systems, contributing to the diversity of chemical compounds (El‐Ashry et al., 1987).

Intermediates in Synthesis of Biologically Active Compounds

- These compounds serve as intermediates in synthesizing biologically active thiazan-4-ones, demonstrating their role in developing new pharmaceuticals (Orlinskii, 1996).

Eigenschaften

IUPAC Name |

3-(6-oxo-1H-pyridazin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1,3H,2,4H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYJLNMTBRSWCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629334 |

Source

|

| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid | |

CAS RN |

6397-53-1 |

Source

|

| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)

![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)